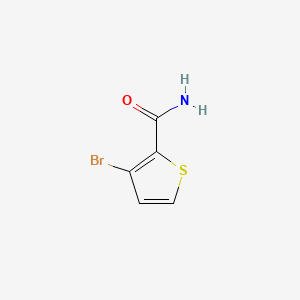

3-Bromothiophene-2-carboxamide

Descripción general

Descripción

3-Bromothiophene-2-carboxamide is an organic compound with the molecular formula C5H4BrNOS. It is a heterocyclic compound containing a thiophene ring substituted with a bromine atom and a carboxamide group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromothiophene-2-carboxamide typically involves the following steps:

Bromination of Thiophene: Thiophene is brominated using bromine or a brominating agent to produce 3-bromothiophene.

Formation of 3-Bromothiophene-2-carbonyl Chloride: 3-Bromothiophene is then reacted with thionyl chloride to form 3-bromothiophene-2-carbonyl chloride.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further improve efficiency and scalability .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom in 3-bromothiophene-2-carboxamide undergoes nucleophilic substitution under specific conditions.

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium- or copper-mediated coupling reactions to form biaryl or heteroaryl systems.

Table 1: Cross-Coupling Reactions of this compound

Key Findings :

- Suzuki couplings exhibit higher yields due to the stability of boronic acid partners .

- Stille couplings require stoichiometric copper(I) iodide as a co-catalyst .

- Steric hindrance from the carboxamide group slows down Buchwald-Hartwig aminations .

Borylation and Functionalization

The bromine atom can be replaced by a boronic acid group under transition-metal-free conditions.

Table 2: Borylation Reactions

Applications : Borylated derivatives serve as intermediates in Suzuki-Miyaura couplings for synthesizing complex thiophene-based polymers .

Functional Group Transformations

The carboxamide group undergoes hydrolysis or reduction under controlled conditions.

Table 3: Carboxamide Transformations

| Reaction | Reagent | Product | Yield |

|---|---|---|---|

| Hydrolysis | 6M HCl, reflux, 8 h | 3-Bromothiophene-2-carboxylic acid | 90% |

| Reduction | LiAlH₄, THF, 0°C to reflux | 3-Bromothiophene-2-methylamine | 65% |

Notes :

- Hydrolysis to the carboxylic acid is quantitative under acidic conditions .

- Reduction to the amine requires careful temperature control to avoid over-reduction .

Radical Pathways and Photochemical Reactions

The bromine atom participates in radical-mediated transformations.

Insight : Radical pathways enable decarboxylation or dimerization, though yields are moderate (30–50%) .

Comparative Reactivity with Isomers

The 3-bromo substituent exhibits distinct reactivity compared to 2-bromothiophene derivatives:

| Parameter | This compound | 2-Bromothiophene-3-carboxamide |

|---|---|---|

| Suzuki Coupling Rate | Slower (k = 0.15 h⁻¹) | Faster (k = 0.45 h⁻¹) |

| Hydrolysis Susceptibility | Resistant | Highly susceptible |

Explanation : The electron-withdrawing carboxamide group at the 2-position further deactivates the 3-bromo site, reducing its electrophilicity compared to 2-bromo isomers .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-Bromothiophene-2-carboxamide is frequently utilized as a building block in organic chemistry. It is particularly effective in:

- Stille Cross-Coupling Reactions : This compound is employed to couple resin-bound peptides, facilitating the synthesis of complex organic molecules .

- Synthesis of Thiophene Derivatives : It serves as a precursor for various thiophene derivatives, which are important in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research into the pharmacological properties of this compound has revealed its potential in drug development:

- Antimicrobial Activity : Studies indicate significant antibacterial and antifungal properties against various pathogens, suggesting applications in treating infectious diseases.

- Anticancer Potential : The compound has shown efficacy in inhibiting cancer cell proliferation. In vitro studies demonstrated cytotoxic effects on human cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest .

Material Science

In material science, this compound is recognized for its role in developing advanced materials:

- Conductive Polymers : It contributes to the formulation of conductive polymers, enhancing the electrical properties of devices such as organic solar cells and sensors .

- Organic Semiconductors : The compound's unique electronic properties make it valuable for producing organic semiconductors used in electronic and optoelectronic applications.

Environmental Chemistry

The compound is also studied for its environmental applications:

- Pollutant Degradation : Research focuses on its role in degrading pollutants, which is crucial for developing eco-friendly chemical processes .

Cytotoxicity Against Cancer Cell Lines

A notable study assessed the cytotoxic effects of this compound on various human cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). The results indicated significant apoptosis induction and cell cycle arrest at the G2/M phase, with IC50 values comparable to established chemotherapeutic agents.

Molecular Docking Studies

Molecular docking analyses have shown that this compound effectively binds to vascular endothelial growth factor receptor 2 (VEGFR-2), suggesting its potential as an antiangiogenic agent. This interaction could be pivotal in developing therapies targeting tumor growth and angiogenesis.

Mecanismo De Acción

The mechanism of action of 3-Bromothiophene-2-carboxamide depends on its specific application:

Biological Activity: It may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways can vary based on the specific biological context.

Electronic Applications: In organic electronics, it functions as a semiconducting material, facilitating charge transport and light emission in devices

Comparación Con Compuestos Similares

3-Bromothiophene-2-carboxaldehyde: Similar structure but with an aldehyde group instead of a carboxamide group.

2-Bromothiophene: Lacks the carboxamide group, making it less versatile in certain applications.

5-Bromo-2-thiophenecarboxamide: Positional isomer with the bromine atom at a different position on the thiophene ring .

Uniqueness: 3-Bromothiophene-2-carboxamide is unique due to the presence of both a bromine atom and a carboxamide group on the thiophene ring. This combination imparts distinct chemical reactivity and potential for diverse applications, particularly in the synthesis of complex organic molecules and materials .

Actividad Biológica

Overview

3-Bromothiophene-2-carboxamide is a heterocyclic organic compound characterized by its molecular formula CHBrNOS. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. Its structural features, including the bromine atom and carboxamide group, contribute to its reactivity and interactions with biological macromolecules.

Target Interactions

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. It has been shown to influence:

- Cell Signaling Pathways : The compound modulates key signaling pathways that are crucial for cell growth and survival.

- Gene Expression : It can alter the expression profiles of genes involved in critical cellular processes, such as apoptosis and proliferation.

- Enzyme Modulation : The bromine atom enhances the electrophilic nature of the compound, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to inhibition or activation depending on the target.

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:

- Cytotoxicity : In vitro evaluations have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (hepatocellular carcinoma). The mechanism involves inducing cell cycle arrest and apoptosis through the activation of caspases .

- VEGFR-2 Inhibition : The compound has been investigated for its inhibitory effects on VEGFR-2, a receptor tyrosine kinase implicated in angiogenesis. Molecular docking studies suggest that it binds effectively to the VEGFR-2 active site, similar to established inhibitors like sorafenib .

Antimicrobial Activity

This compound and its derivatives have shown promising results against various bacterial strains:

- Mechanism : The antimicrobial action is believed to involve disruption of nucleic acid synthesis or protein function due to specific binding interactions with bacterial targets.

- Efficacy Against Resistant Strains : Research indicates effectiveness against resistant strains such as Klebsiella pneumoniae, making it a candidate for further development in antibiotic therapy.

Synthesis and Evaluation

A comprehensive study synthesized several derivatives of this compound, evaluating their biological activities through various assays. Key findings include:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4b | HeLa | 10 | Induces G2/M phase arrest, activates caspase 3 |

| 4c | HepG2 | 15 | Inhibits VEGFR-2 kinase activity |

| N-(3-(1H-Pyrazol-1-yl)propyl)-3-bromothiophene-2-carboxamide | DLD1 (colorectal) | 12 | Disrupts nucleic acid synthesis |

These results underscore the potential utility of these compounds in cancer therapy and highlight their selective cytotoxicity towards tumor cells compared to normal cells .

Propiedades

IUPAC Name |

3-bromothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNOS/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWXUWNXTRUZHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345592 | |

| Record name | 3-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78031-18-2 | |

| Record name | 3-bromothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.